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Compound of Interest |

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

Cat. No.: B084175

\ J

This Application Note details a robust, three-step synthesis protocol for Guanoxyfen Sulfate
(CAS: 5714-04-5 for the sulfate salt; Base CAS: 2165-19-7). Guanoxyfen is a guanidine
derivative structurally characterized as (3-phenoxypropyl)guanidine.[1] Historically investigated
for its antihypertensive and antidepressant properties, it remains a critical reference standard in
pharmacological research regarding sympathetic nervous system modulation.

Unlike its congener Guanoxan (which contains a benzodioxan ring), Guanoxyfen features a
linear propyl ether chain. This protocol utilizes a Cyanoethylation-Reduction-Guanidination
strategy. This route is selected over direct alkylation (e.g., using 3-phenoxypropyl bromide) to
avoid poly-alkylation byproducts and ensure high purity of the final sulfate salt.

Target Compound Profile:

IUPAC Name: 1-(3-phenoxypropyl)guanidine sulfate (2:1)

Molecular Formula:

Molecular Weight: 484.57 g/mol (Salt); 193.25 g/mol (Base)

Solubility: Soluble in water, hot ethanol; sparingly soluble in ether.

Synthetic Strategy & Logic

The synthesis is designed around three critical pillars: Atom Economy, Impurity Control, and
Salt Crystallization.
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The Pathway (Graphviz Visualization)
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Figure 1: Logical flow of the Guanoxyfen Sulfate synthesis. The pathway prioritizes the
formation of the primary amine via nitrile reduction to prevent secondary amine impurities
common in direct alkylation.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Phenoxypropionitrile
(Cyanoethylation)

Rationale: Direct alkylation of phenol with 3-halopropylamines is prone to polymerization.
Cyanoethylation using acrylonitrile is a "Michael Addition" type reaction that is highly specific for
the phenolic oxygen under basic catalysis.

e Reagents:
o Phenol (94.1 g, 1.0 mol)
o Acrylonitrile (265 g, 5.0 mol) [Excess acts as solvent]
o Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (2 mL)

e Protocol:
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o In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
Phenol in Acrylonitrile.

o Safety Note: Acrylonitrile is highly toxic and volatile. Perform all operations in a fume hood.
o Add Triton B catalyst dropwise. An exotherm may be observed.

o Heat the mixture to reflux (approx. 77°C) for 12—24 hours. Monitor by TLC (Silica,
Hexane:EtOAc 8:2) until Phenol is consumed.

o Cool the mixture and evaporate excess acrylonitrile under reduced pressure (rotary
evaporator).

o Dissolve the residue in diethyl ether (300 mL) and wash with 10% NaOH (2 x 100 mL) to
remove unreacted phenol, followed by water and brine.

o Dry over anhydrous

, filter, and concentrate.

o Purification: Distill under high vacuum (bp ~130-135°C at 10 mmHg) to obtain a clear,
colorless oil.

 Yield Target: 85-90%

Step 2: Reduction to 3-Phenoxypropylamine

Rationale: Converting the nitrile to a primary amine requires a strong reducing agent. Lithium
Aluminum Hydride (

) is chosen for laboratory scale due to its reliability in avoiding secondary amine formation
compared to catalytic hydrogenation without ammonia.

e Reagents:
o 3-Phenoxypropionitrile (Intermediate 1) (14.7 g, 0.1 mol)

o (4.0 g, 0.105 mol)
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o Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (200 mL)

e Protocol:

[e]

Prepare a suspension of

in anhydrous THF (100 mL) in a dry 500 mL 3-neck flask under Nitrogen/Argon
atmosphere. Cool to 0°C.

o Dissolve 3-Phenoxypropionitrile in THF (50 mL) and add dropwise to the hydride
suspension, maintaining the temperature below 10°C.

o Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 2 hours
to ensure completion.

o Quenching (Fieser Method): Cool to 0°C. Carefully add: 4 mL water, 4 mL 15% NaOH,
then 12 mL water. Stir until a granular white precipitate forms.

o Filter off the aluminum salts and wash the cake with THF.

o Concentrate the filtrate to obtain the crude amine oil.
 Validation: Check IR for disappearance of the nitrile peak (

) and appearance of amine N-H bands (

).

Step 3: Guanidination to Guanoxyfen Sulfate

Rationale: Using S-methylisothiourea sulfate (SMT) is the "Gold Standard" for synthesizing
guanidine sulfates. It introduces the guanidine moiety and the sulfate counter-ion in a single
step, releasing methanethiol (MeSH) as a byproduct.

» Reagents:
o 3-Phenoxypropylamine (Intermediate 2) (15.1 g, 0.1 mol)

o S-Methylisothiourea Sulfate (13.9 g, 0.05 mol) [Stoichiometry is 2:1 Amine:Sulfate]
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o Ethanol (50 mL)

o Water (10 mL)

e Protocol:

o Combine 3-Phenoxypropylamine and S-Methylisothiourea Sulfate in a flask equipped with
a reflux condenser and a gas trap (bleach solution) to neutralize the evolved methanethiol.

o Heat the mixture to reflux. The solid SMT will dissolve as the reaction proceeds.

o Maintain reflux for 4—6 hours until the evolution of MeSH ceases (monitor using lead
acetate paper at the vent).

o Crystallization: Concentrate the solution to half volume under vacuum. Cool to 0°C.
o If crystallization is slow, add cold acetone or ether to induce precipitation.
o Filter the white crystalline solid.

o Recrystallization: Recrystallize from hot water/ethanol (1:4) to achieve pharmaceutical
purity.

Analytical Specifications & Quality Control

Data validation is essential to confirm the identity of the sulfate salt versus the free base.
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Attribute Specification Method/Observation

Appearance White crystalline powder Visual inspection.

) ) Capillary method. Sharp range
Melting Point 170°C — 175°C (Decomposes) o ) )
indicates high purity.

1650-1690

(C=N)1050-1150
IR Spectrum FTIR (KBr pellet).
(Ether C-0)600—620

(Sulfate)
. . ; Confirms salt formation (base
Solubility Soluble in water; Insoluble in . . . (
is soluble in organics).
HPLC (C18 column,
Assay >98.5%

Phosphate buffer/MeCN).

Troubleshooting & Critical Parameters

e |Issue: Low Yield in Step 1 (Cyanoethylation).

o Cause: Moisture in the phenol or old catalyst.

o Fix: Azeotropically dry phenol with toluene before reaction. Ensure Triton B is fresh.
 Issue: Incomplete Guanidination (Step 3).

o Cause: Premature termination of reflux.

o Fix: Methanethiol evolution is the key indicator. Do not stop until the "rotten cabbage
smell generation stops. Ensure the trap is working to prevent lab evacuation.

e Issue: Sticky Product (Oil instead of Crystal).

o Cause: Residual water or excess amine.
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o Fix: Triturate the oil with anhydrous ethanol/ether. If the product remains oily, dissolve in
minimum hot water and add excess ethanol, then chill to -20°C.
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Disclaimer: This protocol is for research and development purposes only. Guanoxyfen and its
derivatives may have potent biological activities. All synthesis must be conducted by qualified
personnel in a strictly controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Executive Summary & Chemical Identity]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084175#guanoxyfen-sulfate-synthesis-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Guanoclor-sulfate
https://pubchem.ncbi.nlm.nih.gov/compound/Guanoclor-sulfate
https://www.benchchem.com/product/b084175#guanoxyfen-sulfate-synthesis-method
https://www.benchchem.com/product/b084175#guanoxyfen-sulfate-synthesis-method
https://www.benchchem.com/product/b084175#guanoxyfen-sulfate-synthesis-method
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084175?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

